5-Hydroxyindole-3-acetic-2,2-d2 acid

Vue d'ensemble

Description

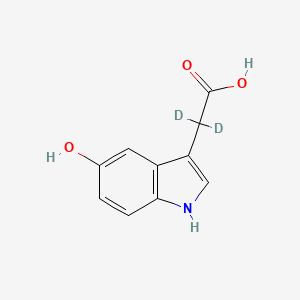

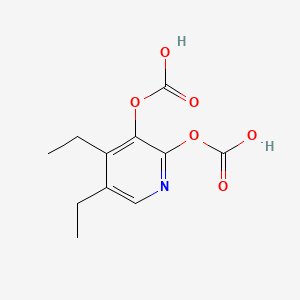

5-Hydroxyindole-3-acetic-2,2-d2 acid (5-HIAA-D2) is a metabolite of the monoamine neurotransmitter serotonin . It is formed from serotonin via a 5-hydroxy indole-3-acetaldehyde intermediate by aldehyde dehydrogenase . 5-HIAA has been used as a biomarker for the detection of neuroendocrine tumors .

Synthesis Analysis

The synthesis of 5-HIAA-D2 involves the oxidative deamination of serotonin by monoamine oxidase, presumably the A isozyme . The resulting compound is then cleared by an active transport mechanism .Molecular Structure Analysis

The empirical formula of 5-HIAA-D2 is C10H3D6NO3 . Its molecular weight is 197.22 .Chemical Reactions Analysis

5-HIAA-D2 is a primary product of the metabolism of serotonin . It is formed by the oxidative deamination of serotonin by monoamine oxidase .Physical And Chemical Properties Analysis

5-HIAA-D2 is a certified reference material available in methanol at a concentration of 100 μg/mL . It is suitable for gas chromatography (GC) and liquid chromatography (LC) applications . The storage temperature is recommended to be -70°C .Applications De Recherche Scientifique

Disease Diagnosis

Abnormal levels of 5-HIAA in urine have been reported under some pathological conditions, including carcinoid syndrome . Thus, measuring the 5HIAA concentration in human urine has been required for the diagnosis of some diseases, such as carcinoid syndrome .

High-Performance Liquid Chromatography (HPLC)

5-HIAA is often determined using high-performance liquid chromatographic (HPLC) methods . These methods are selective and sensitive for 5HIAA .

Chemiluminescence Detection

5-HIAA can be detected using chemiluminescence, a process that emits light as a result of a chemical reaction . This method is highly sensitive, allowing the determination of 5-hydroxyindoles at sub-femtomole levels .

Wastewater Analysis

5-HIAA can be used as a biomarker for population estimates in wastewater analysis . The determination of this metabolite is more preferred than the detection of serotonin itself .

Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy

The deuterium-labeled nature of 5-Hydroxyindole-3-acetic-2,2-d2 Acid makes it an invaluable tool for analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Mécanisme D'action

Target of Action

5-Hydroxyindole-3-acetic Acid-D2, also known as 5-Hydroxyindole-3-acetic-2,2-d2 acid, is a deuterium-labeled derivative of 5-Hydroxyindole-3-acetic acid . This compound is a major metabolite of serotonin , a neurotransmitter that plays a crucial role in various biological activities, including mood regulation, gastrointestinal motility, and cardiovascular function . The primary targets of this compound are L-type calcium channels located on the colonic smooth muscle cells .

Mode of Action

The compound interacts with its targets, the L-type calcium channels, to stimulate intestinal motility . This interaction results in the acceleration of gut contractility . Moreover, the compound can stimulate a cell line model of intestinal enterochromaffin cells, resulting in a significant increase in serotonin production .

Biochemical Pathways

5-Hydroxyindole-3-acetic Acid-D2 is part of the serotonin pathway, where it serves as a catabolic end product . This pathway involves the metabolism of the dietary supplement and antidepressant 5-hydroxytryptophan (5-HTP) to 5-hydroxyindole (5-HI) via the tryptophanase (TnaA) enzyme .

Pharmacokinetics

The pharmacokinetics of 5-Hydroxyindole-3-acetic Acid-D2 is influenced by its deuterium labeling. Deuteration has gained attention for its potential to affect the pharmacokinetic and metabolic profiles of drugs . .

Result of Action

The action of 5-Hydroxyindole-3-acetic Acid-D2 leads to significant physiological effects. When administered orally in rats, it significantly accelerates the total gut transit time . This acceleration of gut contractility can potentially influence the overall gastrointestinal function.

Action Environment

The action of 5-Hydroxyindole-3-acetic Acid-D2 is influenced by various environmental factors. For instance, the production of 5-HI, a metabolite in the same pathway, is inhibited upon pH reduction in in vitro studies . Moreover, the compound’s action can be influenced by the gut microbiota, which plays a role in metabolizing 5-HTP to 5-HI .

Safety and Hazards

Propriétés

IUPAC Name |

2,2-dideuterio-2-(5-hydroxy-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-7-1-2-9-8(4-7)6(5-11-9)3-10(13)14/h1-2,4-5,11-12H,3H2,(H,13,14)/i3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUUGKQCEGZLZNO-SMZGMGDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CN2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CNC2=C1C=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is 5-Hydroxyindole-3-acetic-2,2-d2 acid used in the analysis of 5-HIAA?

A1: 5-Hydroxyindole-3-acetic-2,2-d2 acid is a deuterated form of 5-HIAA, meaning it has nearly identical chemical properties but a slightly higher molecular weight due to the presence of two deuterium atoms. This makes it ideal for use as an internal standard in mass spectrometry analysis.

- Improved accuracy and precision: By adding a known amount of the internal standard to each sample, variations during sample preparation and analysis can be accounted for. This is because the internal standard will experience the same losses or variations as the analyte (5-HIAA), allowing for more accurate quantification. []

- Enhanced sensitivity: The use of a deuterated internal standard allows for selective detection and quantification of the target analyte even in complex matrices like urine. []

Q2: How does the use of 5-Hydroxyindole-3-acetic-2,2-d2 acid improve the linearity of the assay compared to the previous LC-EC method?

A2: While the research paper doesn't explicitly state the reason for improved linearity with the LC-MS/MS method using 5-Hydroxyindole-3-acetic-2,2-d2 acid compared to the previous LC-EC method, it's likely due to the inherent advantages of mass spectrometry coupled with the use of an internal standard.

- Wider dynamic range of detection: Mass spectrometry offers a broader linear range for detection compared to electrochemical detection methods. This means the assay can accurately quantify 5-HIAA over a wider range of concentrations. []

- Reduced matrix effects: Urine is a complex matrix, and components within it can interfere with the detection of analytes. Using an internal standard helps correct for these matrix effects, leading to a more accurate and linear response. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![A-172[neoplasm inhibitor]](/img/structure/B590823.png)

![1-[2-Nitro-3-(phenylmethoxy)phenyl]ethanone](/img/no-structure.png)

![N-[(2R,3R,4R,5R,6R)-2-[(2S,3R,4S,5S,6R)-2-[(3R,4R,5R,6R)-2,3-Dihydroxy-6-(hydroxymethyl)-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B590838.png)